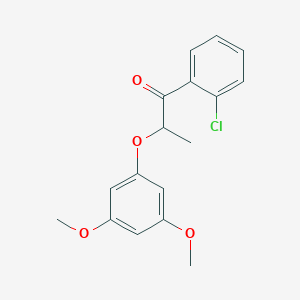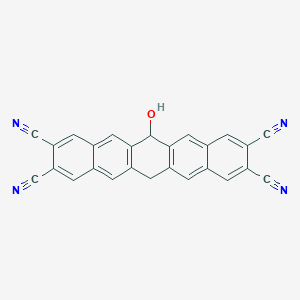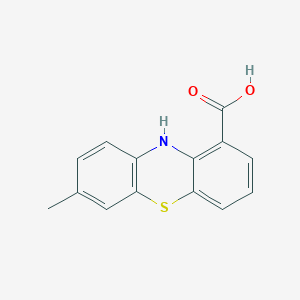![molecular formula C14H6F3N3O B14185279 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile CAS No. 833457-64-0](/img/structure/B14185279.png)
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and two cyano groups at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde and 2,4-dicyanopyridine.
Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the cyano groups of 2,4-dicyanopyridine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarbonitrile: A structurally related compound with similar reactivity but lacking the trifluoromethoxy group.
3-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxyphenyl moiety but differs in the rest of the structure.
Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is unique due to the presence of both the trifluoromethoxy group and the dicyano-substituted pyridine ring, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
833457-64-0 |
|---|---|
Formule moléculaire |
C14H6F3N3O |
Poids moléculaire |
289.21 g/mol |
Nom IUPAC |
6-[3-(trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C14H6F3N3O/c15-14(16,17)21-12-3-1-2-10(6-12)13-5-9(7-18)4-11(8-19)20-13/h1-6H |
Clé InChI |
WOPFJFWETRABSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)





![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
